molecular formula C17H23ClO3 B016395 Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate CAS No. 82258-37-5

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

Cat. No.: B016395
CAS No.: 82258-37-5
M. Wt: 310.8 g/mol
InChI Key: AWSKXSWREKTACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is an organic compound with the molecular formula C17H23ClO3. This compound is characterized by the presence of a chlorophenoxy group attached to an octanoate ester, which includes a methylene group. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals.

Mechanism of Action

Target of Action

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .

Mode of Action

When sprayed on broad-leaf plants, phenoxy herbicides induce rapid, uncontrolled growth . This rapid growth eventually leads to the death of the plant . This mode of action is selective, affecting broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The biochemical pathways affected by phenoxy herbicides involve the disruption of normal plant growth processes . By mimicking the plant hormone IAA, these herbicides interfere with the plant’s hormonal balance, leading to uncontrolled growth and eventually death .

Pharmacokinetics

It is known that the compound is highly gi absorbent and bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 2.99 .

Result of Action

The result of the action of this compound is the death of broad-leaf plants . By mimicking IAA, the compound induces rapid, uncontrolled growth in these plants, which eventually leads to their death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . It is also recommended to avoid release to the environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate typically involves the esterification of 8-(4-chlorophenoxy)-2-methylen-octanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove excess ethanol and other by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The chlorophenoxy group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide, leading to the formation of phenolic derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Phenolic derivatives.

Scientific Research Applications

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of agrochemicals and other industrial products.

Comparison with Similar Compounds

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate can be compared with other similar compounds such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.

    Cyhalofop-butyl: Another phenoxy derivative used as a herbicide, known for its selective action against grass weeds.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylene group and ester linkage differentiate it from other phenoxy derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 8-(4-chlorophenoxy)-2-methylideneoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO3/c1-3-20-17(19)14(2)8-6-4-5-7-13-21-16-11-9-15(18)10-12-16/h9-12H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSKXSWREKTACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CCCCCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404411
Record name Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82258-37-5
Record name Ethyl 8-(4-chlorophenoxy)-2-methyleneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82258-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Reactant of Route 6
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.